REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]Br)=[CH:5][CH:4]=1.[IH:16]>C(O)(=O)C>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][I:16])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0.25 mol
|
Type
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reactant
|
Smiles
|
COC1=CC=C(C=C1)CCCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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at reflux for 5 hours
|
Duration
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5 h
|
Type
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CUSTOM
|
Details
|
During the reflux period the condenser was removed briefly from time to time
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated to dryness in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between water and ether
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
The clear organic solution was evaporated in vacuo in a warm water bath
|
Type
|
CUSTOM
|
Details
|
to give a clear oil, 70 g
|
Type
|
CUSTOM
|
Details
|
(92%) of 6-(4-hydroxyphenyl)hexyl iodide, which crystallized slowly after several days at room temperature
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)CCCCCCI
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |